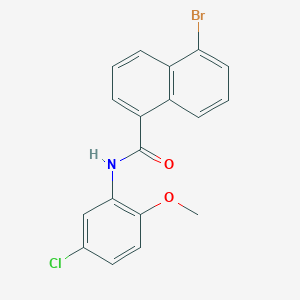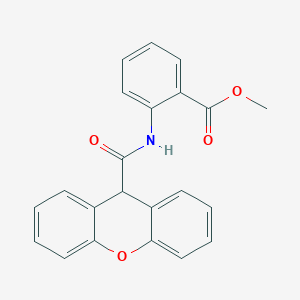![molecular formula C15H13BrN2O4S B3510916 N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide CAS No. 5565-15-1](/img/structure/B3510916.png)
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide
概要
説明
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide typically involves the following steps:
Formation of the Acetylsulfamoyl Group: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylsulfamoyl)aniline.
Bromination: The acetylsulfamoyl derivative is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane to introduce the bromine atom at the desired position on the benzene ring.
Amidation: The final step involves the reaction of the brominated intermediate with 3-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The acetylsulfamoyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
科学的研究の応用
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt metabolic pathways and lead to the desired biological effects.
類似化合物との比較
Similar Compounds
N-(4-acetylsulfamoyl)aniline: Lacks the bromobenzamide moiety.
3-bromo-N-(4-sulfamoylphenyl)benzamide: Similar structure but without the acetyl group.
N-(4-sulfamoylphenyl)-3-bromobenzamide: Similar structure but without the acetyl group.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide is unique due to the presence of both the acetylsulfamoyl group and the bromobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S/c1-10(19)18-23(21,22)14-7-5-13(6-8-14)17-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRZBXFYNJXDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361545 | |
| Record name | N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5565-15-1 | |
| Record name | N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3510836.png)
![isopropyl 5-bromo-2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3510841.png)
![N-[3-(butyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3510857.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3510873.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3510887.png)
![N-(2,4-dichlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3510894.png)
![N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3510913.png)
![Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzoate](/img/structure/B3510922.png)
![dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate](/img/structure/B3510926.png)
![4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3510931.png)



